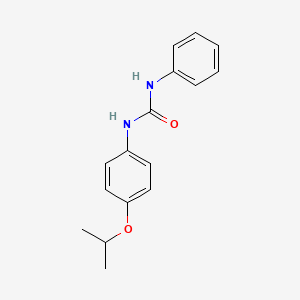![molecular formula C17H19N3O3S B5617381 4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide](/img/structure/B5617381.png)
4-[({[(1-phenylcyclopropyl)amino]carbonyl}amino)methyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonamide derivatives, including those similar to the compound , have been extensively researched for their various biological activities and applications in medicinal chemistry. They are known for their role in inhibiting carbonic anhydrase, among other applications (Nocentini et al., 2016).
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the interaction of specific sulfonamide precursors with other chemical agents. For example, Rublova et al. (2017) detailed the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the complexity and precision required in synthesizing such compounds (Rublova et al., 2017).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by single-crystal X-ray diffraction. This allows for the detailed understanding of their crystal and molecular-electronic structures. For instance, the study by Rublova et al. (2017) presents the triclinic and monoclinic space group structures of their synthesized compounds, indicating the precise molecular organization required for their activity (Rublova et al., 2017).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, reflecting their reactivity and interaction with biological targets. The synthesis process often involves reactions such as interaction with chlorosulfonic acid to introduce specific functional groups (Rublova et al., 2017).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystal structures, are crucial for their application. The specific packing, hydrogen bonding, and molecular interactions within the crystal structure define their stability and solubility (Rublova et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with biological molecules, are defined by the sulfonamide group and the compound's overall structure. The studies on sulfonamide derivatives highlight their potential as inhibitors for various enzymes, indicating their significant biological activity (Nocentini et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[(4-sulfamoylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-24(22,23)15-8-6-13(7-9-15)12-19-16(21)20-17(10-11-17)14-4-2-1-3-5-14/h1-9H,10-12H2,(H2,18,22,23)(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDMDMIAQFICFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(1-Phenylcyclopropyl)carbamoyl]amino}methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5617308.png)
![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N,N-diethylethanamine](/img/structure/B5617317.png)
![1-{4-[4-(3-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5617331.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-3-piperidin-3-ylbenzamide](/img/structure/B5617334.png)
![N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}benzamide](/img/structure/B5617336.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-(2-pyridinyl)-2-pyrimidinamine](/img/structure/B5617339.png)
![2-(dimethylamino)-N-[(5-ethyl-2-pyridinyl)methyl]-N,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5617347.png)

![1-methyl-8-(2-methylpyrimidin-4-yl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5617376.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[4-(1H-imidazol-1-yl)butanoyl]-3-methylpiperidine](/img/structure/B5617384.png)
![1-phenyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5617388.png)
![2-(3-methoxypropyl)-8-[2-(methylthio)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5617395.png)